molecular formula C9H12ClN B2520128 3-Cyclopropylaniline hydrochloride CAS No. 1956354-45-2

3-Cyclopropylaniline hydrochloride

Cat. No. B2520128
CAS RN: 1956354-45-2
M. Wt: 169.65
InChI Key: SOWDHAOIWXAAKD-UHFFFAOYSA-N
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Description

3-Cyclopropylaniline hydrochloride is a compound that is part of a broader class of cyclopropyl-containing chemicals. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The cyclopropyl group is a three-membered carbon ring that can impart unique chemical and physical properties to the molecules it is part of .

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds can be complex due to the strain in the three-membered ring. However, recent advancements have allowed for efficient synthesis methods. For instance, intermolecular [3+2] annulation of cyclopropylanilines with alkenes and alkynes has been developed, enabling one-step synthesis of carbocycles substituted with amines from simple starting materials. This method has been expanded to a wide range of substrates, allowing for the creation of structurally diverse carbocycles .

Molecular Structure Analysis

The molecular structure of cyclopropyl-containing compounds has been studied using techniques such as microwave spectroscopy. For example, the molecular structure of cyclopropyl chloride has been determined, providing insights into bond distances and angles, which are crucial for understanding the reactivity and properties of these molecules. The bond distances and angles in cyclopropyl chloride, a related compound, are indicative of the strain present in the cyclopropyl ring .

Chemical Reactions Analysis

Cyclopropylanilines participate in various chemical reactions due to the reactivity of the cyclopropyl group. The [3+2] annulation reaction mentioned earlier is a key example of how these molecules can be used to construct complex structures. Additionally, the synthesis of conformational analogues of dopamine demonstrates the versatility of cyclopropylamines in mimicking biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl-containing compounds are influenced by the strain in the cyclopropyl ring and the substituents attached to it. For example, the synthesis of 3-chloro-4-cyclopropylmethoxyphenylacetic acid and its derivatives has shown that these compounds possess anti-inflammatory, analgesic, and antipyretic activities, which are promising for pharmaceutical applications. The presence of the cyclopropyl group can affect the potency and selectivity of these compounds .

Scientific Research Applications

Enzymatic Chemistry and Reaction Mechanisms

  • Cyclopropylamines are crucial in studying enzyme reaction mechanisms, particularly in the context of cytochrome P450 enzymes. These enzymes catalyze the oxidative N-dealkylation of cyclopropylamines, leading to the formation of highly reactive intermediates. A study investigated the fate of the cyclopropyl group during such enzymatic reactions, providing insights into the enzyme's function and potential application in designing cyclopropylamine-containing probes for exploring cytochrome P450 catalyzed reactions (Shaffer, Morton, & Hanzlik, 2001).

Synthesis of Complex Organic Molecules

  • Research has explored the synthesis of functionalized cyclopropylamines through various chemical reactions, highlighting their applications in creating complex molecules. For instance, the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes demonstrates a methodology to obtain cyclopropylamines with high diastereoselectivity, crucial for developing pharmaceuticals and agrochemicals with specific biological activities (West et al., 2019).

Applications in Pharmaceutical Research

  • Cyclopropylamines serve as key intermediates in synthesizing various biologically active compounds. Their incorporation into drug molecules can significantly impact the pharmacological properties, such as enhancing metabolic stability or altering the interaction with biological targets. Studies focused on the synthesis of cyclopropylamine-based compounds for potential applications in cancer therapy and other therapeutic areas underscore their importance in drug development processes.

Material Science and Surface Modification

  • The modification of surfaces using cyclopropylamine derivatives to create bioactive or biocompatible materials represents another application area. For example, cyclopropylamine-modified plasma-polymerized thin films have been explored for cell culture applications, demonstrating the potential of these compounds in creating favorable environments for cell growth and attachment, thus impacting biomedical engineering and tissue engineering research (Chan et al., 2017).

Safety and Hazards

3-Cyclopropylaniline hydrochloride is classified as a combustible solid . It’s important to handle this compound with care to avoid potential hazards. Always refer to the Safety Data Sheet (SDS) for detailed safety and handling information .

Future Directions

The future directions of chemical research often involve the development of new synthetic methods and the improvement of existing ones . The use of computational chemistry and artificial intelligence approaches are also becoming increasingly important in advancing chemical research .

Mechanism of Action

    This receptor is found in the central nervous system (CNS) and plays a role in cognition and memory. Located in the heart and CNS, M2 receptors regulate heart rate and neurotransmitter release. M3 receptors are present in various tissues, including smooth muscle, glands, and endothelial cells.

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability.

properties

IUPAC Name

3-cyclopropylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-3-1-2-8(6-9)7-4-5-7;/h1-3,6-7H,4-5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWDHAOIWXAAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylaniline hydrochloride

CAS RN

1956354-45-2
Record name 3-cyclopropylaniline hydrochloride
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